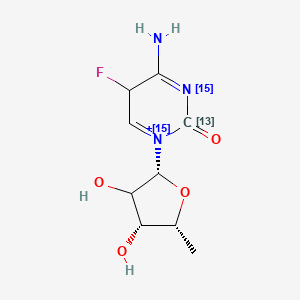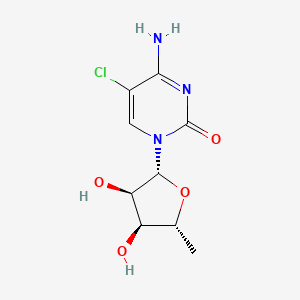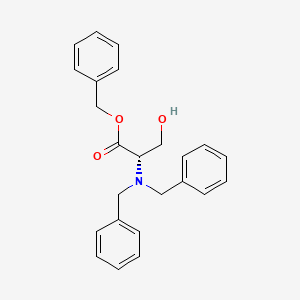
5-Fluoro-5'-deoxycytidine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-5'-deoxycytidine-13C,15N2 is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a fluoro group, and a dihydroxy-methyloxolan moiety. The isotopic labeling with carbon-13 and nitrogen-15 further enhances its utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5'-deoxycytidine-13C,15N2 involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This is typically achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amidine derivative.
Introduction of the Fluoro Group: This step involves the selective fluorination of the pyrimidine ring, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Dihydroxy-Methyloxolan Moiety: This is accomplished through a glycosylation reaction, where the pyrimidine derivative is reacted with a protected sugar derivative under acidic or basic conditions.
Isotopic Labeling: The incorporation of carbon-13 and nitrogen-15 isotopes is done using labeled precursors during the synthesis of the pyrimidine ring and the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, high-yield purification techniques like crystallization and chromatography, and stringent quality control measures to ensure the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-5'-deoxycytidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoro positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium azide, thiols, under mild heating or catalytic conditions.
Major Products
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
5-Fluoro-5'-deoxycytidine-13C,15N2 has diverse applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the metabolic fate of pharmaceutical compounds.
Industry: Applied in the synthesis of isotopically labeled standards for analytical chemistry and quality control.
Mechanism of Action
The mechanism of action of 5-Fluoro-5'-deoxycytidine-13C,15N2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The isotopic labeling facilitates the tracking of the compound’s distribution and interaction within biological systems, providing insights into its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: An anticancer and antiviral agent that modifies the nucleotide structure of DNA.
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: Known for its antiviral properties.
Uniqueness
5-Fluoro-5'-deoxycytidine-13C,15N2 stands out due to its isotopic labeling, which enhances its utility in research applications. The presence of both carbon-13 and nitrogen-15 isotopes allows for detailed studies using NMR spectroscopy and mass spectrometry, providing a deeper understanding of its behavior in various environments.
Properties
Molecular Formula |
C₈¹³CH₁₂FN¹⁵N₂O₄ |
|---|---|
Molecular Weight |
248.19 |
Synonyms |
5-Fluoro-5’-deoxycytidine-13C,15N2, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/new.no-structure.jpg)



